1-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-11-6-7-12(17)14(11)8-13(18)15-9-2-1-3-10(15)5-4-9/h1-2,9-10H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFUTHGFDXQLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)pyrrolidine-2,5-dione involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of the compound . This process often starts with an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various methodologies, including cycloadditions and desymmetrization processes .
Chemical Reactions Analysis
Hydrolysis of the Pyrrolidine-2,5-Dione Ring
The pyrrolidine-2,5-dione (succinimide) ring is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a dicarboxylic acid derivative or its salts.
-
Reaction Conditions : Hydrolysis occurs in aqueous HCl (1–2 M) or NaOH (0.1–1 M) at 60–100°C for 6–24 hours .
-
Example :
This reactivity is critical for prodrug activation or metabolite formation .
Nucleophilic Substitution at the Oxoethyl Group
The ketone bridge (2-oxoethyl) can undergo nucleophilic attack, particularly at the carbonyl carbon.
-
Reagents : Amines, hydrazines, or alcohols in polar aprotic solvents (e.g., THF, DCM) with catalysts like DMAP .
-
Reaction Outcomes :
Cycloaddition Reactions Involving the Bicyclo Ring
The 8-azabicyclo[3.2.1]oct-2-ene core contains an enamine structure, enabling [4+2] cycloadditions (Diels-Alder reactions) with electron-deficient dienophiles.
-
Dienophiles : Maleic anhydride, acrylonitrile, or nitroalkenes .
-
Example :
These reactions are stereoselective, favoring endo transition states .
Condensation with Carbonyl Compounds
The ketone bridge reacts with carbonyl-containing compounds (e.g., aldehydes) in aldol-like condensations.
-
Conditions : L-proline or DBU catalysis in THF/MeOH (1:1) at RT .
-
Product : α,β-Unsaturated ketones, useful for further functionalization .
Reduction of the Azabicyclo Ring
The bicyclic enamine can be reduced using hydrogenation catalysts.
Ring-Opening Reactions of the Azabicyclo System
Strong acids or bases induce ring-opening of the bicyclo[3.2.1]octane system.
-
Conditions : Concentrated H₂SO₄ (cleavage) or LDA (base-mediated) .
-
Products : Linear diamines or amino alcohols, depending on reagents .
Photochemical Reactivity
The enamine moiety undergoes [2+2] photocycloaddition under UV light (λ = 254–365 nm) .
Metal-Catalyzed Cross-Couplings
The ketone or enamine groups facilitate Suzuki-Miyaura or Buchwald-Hartwig couplings.
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
1. Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
One of the most promising applications of this compound is its role as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme is implicated in the degradation of palmitoylethanolamide (PEA), a compound with anti-inflammatory and analgesic properties. By inhibiting NAAA, the compound helps to preserve PEA levels, thereby enhancing its therapeutic effects in conditions such as rheumatoid arthritis and osteoarthritis .
2. Structure-Activity Relationship (SAR) Studies
Research has shown that modifications to the azabicyclo[3.2.1]octane core can significantly impact the biological activity of derivatives. For instance, certain structural modifications have led to the identification of compounds with low nanomolar inhibitory activity against NAAA, showcasing the importance of SAR in developing effective therapeutics .
Pharmacology
1. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating the endocannabinoid system through NAAA inhibition. This mechanism underlies its potential use in treating various inflammatory diseases, making it a candidate for further pharmacological exploration .
2. Pain Management
Due to its ability to enhance endogenous pain relief mechanisms, this compound may serve as a novel analgesic agent, providing an alternative to traditional pain management therapies that often come with significant side effects .
Material Science
1. Potential Use in Drug Delivery Systems
The unique bicyclic structure of 1-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)pyrrolidine-2,5-dione may also find applications in drug delivery systems. Its ability to form stable complexes with various biomolecules could facilitate targeted drug delivery, enhancing the efficacy and reducing the side effects of therapeutic agents.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, including changes in neurotransmitter levels and receptor activity .
Comparison with Similar Compounds
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate
- Structure: Substituted pyrrolidine-2,5-dione with ester, cyano, and aryl groups.
- Molecular Formula : C23H25N3O6 .
- Applications : Intermediate in multicomponent reactions for synthesizing tetrahydroimidazo[1,2-a]pyridines .
- Key Differences: The presence of ester and cyano groups increases lipophilicity compared to the target compound’s azabicyclo system. Lacks the reactive succinimide group, limiting its utility in acyl transfer reactions .
1-{[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetyl}oxy)pyrrolidine-2,5-dione (CAS# 1616668-55-3)
- Structure : Succinimide core linked to a tetrazine-functionalized phenyl group.
- Applications : Bioorthogonal reagent for inverse electron-demand Diels-Alder (IEDDA) reactions .
- Key Differences: Tetrazine group enables click chemistry, contrasting with the azabicyclo system’s role in GPCR targeting. Higher reactivity toward dienophiles (e.g., trans-cyclooctenes) compared to the target compound’s acyl transfer mechanism .
Functional Analogs in Medicinal Chemistry
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Structure : Cephalosporin derivative with a bicyclic β-lactam core and pyrrolidinium side chain.
- Molecular Formula : C17H17N3O6S2 .
- Applications : Antibiotic precursor targeting bacterial cell wall synthesis .
- Key Differences: The β-lactam ring confers antibiotic activity, unlike the target compound’s non-therapeutic role. Sulfur atoms in the thia-azabicyclo system enhance stability against β-lactamases .
1-Methylpyrrolidinium Cephalosporins (e.g., compounds in Pharmacopeial Forum PF 43(1))
- Structure : Cephalosporins with 1-methylpyrrolidinium groups attached to the bicyclic core.
- Applications : Broad-spectrum antibiotics with improved pharmacokinetics .
- Key Differences: Quaternary ammonium groups enhance solubility and membrane penetration, unlike the target compound’s neutral succinimide. Structural complexity (e.g., methoxyimino groups) broadens antimicrobial coverage .
Comparative Data Table
*Inferred structure from CAS# 1616668-55-3 and synthetic procedures .
Research Findings and Mechanistic Insights
- Target Compound : Demonstrated 14–91% yield in GPCR-targeted conjugates (M1, M18, M19), with purity confirmed via NMR and LCMS . The azabicyclo system’s rigidity may reduce off-target binding compared to flexible analogs.
- Cephalosporin Analogs : Exhibit MIC values <1 µg/mL against Gram-negative pathogens, attributed to their β-lactam and side-chain modifications .
- Pyrrolidine-2,5-dione Esters: Serve as non-reactive intermediates, highlighting the critical role of the succinimide group in the target compound’s reactivity .
Biological Activity
1-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)pyrrolidine-2,5-dione, a compound belonging to the class of azabicyclic derivatives, has garnered attention due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic structure that is significant for its interaction with biological targets.
The biological activity of this compound is primarily mediated through its interactions with various receptors and enzymes:
- Opioid Receptor Modulation : Research indicates that derivatives of azabicyclo compounds can act as antagonists at mu-opioid receptors, which are crucial in pain modulation and reward pathways . The specific compound under review may exhibit similar properties, influencing analgesic pathways.
- Protein Interactions : The compound is hypothesized to interact with protein disulfide isomerases (PDIs), which play a role in oxidative protein folding and maintaining cellular redox homeostasis . This interaction could have implications in metabolic regulation and stress responses in cells.
- G Protein-Coupled Receptors (GPCRs) : The compound may also engage with GPCRs, which are pivotal in various physiological processes including neurotransmission and hormone signaling . This aspect warrants further investigation to elucidate its full pharmacological profile.
Biological Activity and Pharmacological Effects
The biological activity of this compound has been explored through various studies:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the potential therapeutic applications of azabicyclic compounds similar to the one discussed:
- Pain Management : A study on related compounds demonstrated significant analgesic effects via kappa opioid receptor antagonism, suggesting that this compound could be developed as a novel pain management therapy .
- Metabolic Regulation : In vitro studies indicated that compounds affecting PDIs can modulate insulin signaling pathways, hinting at potential applications in diabetes management .
- Neuroprotective Effects : Research on azabicyclo derivatives has shown promise in neuroprotection through GPCR modulation, which could be beneficial in neurodegenerative diseases .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)pyrrolidine-2,5-dione?
Answer:
The synthesis typically involves coupling an 8-azabicyclo[3.2.1]octane derivative with a pyrrolidine-2,5-dione fragment. For example:
- A solution of an 8-azabicyclo[3.2.1]octane intermediate (e.g., (1S)-3-{(3-exo)-3-[...]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropan-1-amine) is treated with 1-{[...]oxy}pyrrolidine-2,5-dione in DMF, using N,N-diisopropylethamine as a base. The reaction is stirred at room temperature, followed by extraction with EtOAc and purification via flash chromatography (100:0 to 90:10 EtOAc:MeOH) to yield the product .
- Radical cyclization reactions (e.g., using tributyltin hydride and azoisobutyronitrile) can generate the 8-azabicyclo[3.2.1]octane core from halogenated precursors, which is then functionalized with the pyrrolidine-2,5-dione moiety .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Characterization relies on a combination of:
- NMR spectroscopy : H and C NMR confirm the bicyclic framework and substituent connectivity. For example, shifts in the 8-azabicyclo[3.2.1]octane protons (δ 3.0–4.0 ppm) and pyrrolidine-2,5-dione carbonyl carbons (δ 170–175 ppm) are critical .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., observed m/z 465.2879 matches CHFNO) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values .
Advanced: How can researchers resolve contradictory bioactivity data for this compound across different cell lines?
Answer:
Discrepancies in IC values (e.g., 0.78 µM for MCF7 vs. 47.25 µM for K562) may arise from:
- Cell line-specific factors : Differences in membrane permeability, metabolic activity, or target protein expression levels. Validate using orthogonal assays (e.g., flow cytometry for cell cycle analysis, as the compound increases G1/G0 phase populations in MCF7 ).
- Experimental design : Ensure consistency in dosing (e.g., 24–72 hr exposure), solvent controls (DMSO < 0.1%), and assay normalization (e.g., ATP-based vs. resazurin-based viability assays). Cross-reference with structural analogs (e.g., 1-isoquinolin-6-yl-1-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)urea, which shows 50000 µM IC due to altered substituents ).
Advanced: What strategies optimize enantiomeric purity during synthesis?
Answer:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (1R,5S)-8-azabicyclo[3.2.1]octan-3-one) to control stereochemistry at the bicyclic core .
- Chromatographic resolution : Flash chromatography with chiral stationary phases (e.g., cellulose-based) separates diastereomers, as seen in the isolation of a 1:1 atropisomer mixture .
- Kinetic resolution : Enzymatic or catalytic asymmetric reactions can favor one enantiomer. For example, Rh(III)-catalyzed C–H activation improves regioselectivity in related heterocycles .
Basic: What in vitro biological assays are used to evaluate this compound’s anticancer potential?
Answer:
- Antiproliferative assays : Dose-response curves against panels like NCI-60 (e.g., IC = 0.78 µM for MCF7 breast cancer cells) .
- Cell cycle analysis : Flow cytometry after propidium iodide staining quantifies G1/G0 vs. G2/M phase shifts .
- Enzyme inhibition : Measure IC against targets like protein arginine N-methyltransferase 3 (PRMT3; IC = 22.0 µM) using radioactive or fluorescence-based methyltransferase assays .
Advanced: How does the 8-azabicyclo[3.2.1]octane scaffold influence pharmacokinetic properties?
Answer:
- Lipophilicity : The bicyclic structure increases logP compared to monocyclic analogs, enhancing blood-brain barrier penetration (critical for neuroactive compounds) .
- Metabolic stability : The rigid framework reduces cytochrome P450-mediated oxidation. Confirm via liver microsome assays (e.g., t > 60 min in human microsomes) .
- Solubility : Salt formation (e.g., dihydrochloride derivatives) improves aqueous solubility for in vivo administration .
Basic: What safety precautions are required when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles (EN 166 or NIOSH standards) .
- Ventilation : Use fume hoods to avoid inhalation of DMF or other volatile solvents during synthesis .
- Waste disposal : Segregate organic waste (e.g., EtOAc extracts) and neutralize acidic/basic residues before disposal .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Core modifications : Replace pyrrolidine-2,5-dione with pyrazoline (IC improves 10-fold) or thiazolinone to probe electronic effects .
- Substituent effects : Fluorine at the 4-position of the phenyl ring enhances target binding (e.g., 4-fluorophenoxy derivatives show higher PRMT3 inhibition ).
- Bridging groups : Compare 8-azabicyclo[3.2.1]octane with 7-azabicyclo[2.2.1]heptane to assess ring strain and conformational flexibility .
Basic: What analytical techniques quantify this compound in biological matrices?
Answer:
- LC-MS/MS : Reverse-phase C18 columns with ESI+ ionization (e.g., m/z 465.29 → 348.12 transition) achieve detection limits < 1 ng/mL .
- HPLC-UV : Monitor absorbance at 254 nm (π→π* transitions in the bicyclic core) with a retention time of 8.2 min under isocratic 60:40 MeCN:HO conditions .
Advanced: How do computational methods support mechanistic studies of this compound?
Answer:
- Docking simulations : AutoDock Vina predicts binding poses in PRMT3’s active site (ΔG = −9.2 kcal/mol) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., carbonyl groups prone to nucleophilic attack) .
- MD simulations : Analyze stability of the 8-azabicyclo[3.2.1]octane scaffold in lipid bilayers to predict membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
